molecular formula C4H4N4O3 B053870 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid CAS No. 116496-93-6

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid

Cat. No.: B053870
CAS No.: 116496-93-6
M. Wt: 156.1 g/mol
InChI Key: WWRSBGQVXOZNDV-UHFFFAOYSA-N
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Description

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold, featuring both carboxylic acid and amine groups on a 1,2,4-triazine core, is primarily employed in the synthesis of novel, complex molecular architectures. Its key research value lies in its application as a precursor for fused heterocyclic systems, such as triazolo-triazines, which are investigated as potential kinase inhibitors, antimicrobial agents, and anticancer compounds. The molecule's structure allows for rational drug design, enabling researchers to explore structure-activity relationships (SAR) by derivatizing the carboxylic acid moiety into amides or esters and functionalizing the amine group. This compound is particularly valuable for developing targeted therapies, as the 1,2,4-triazine ring is a key pharmacophore known to interact with a variety of biological targets. Supplied with high purity, it is intended for use in lead optimization, combinatorial chemistry, and the development of new chemical entities, providing a critical tool for advancing pharmaceutical research programs.

Properties

IUPAC Name

3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(3(10)11)7-8-4/h(H,10,11)(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSBGQVXOZNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(NC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282392
Record name 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116496-93-6
Record name 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazones

The cyclization of thiosemicarbazones represents a foundational method for synthesizing 1,2,4-triazine derivatives. In this approach, thiosemicarbazide precursors undergo thermal or acid-catalyzed cyclization to form the triazine core. A study demonstrated that reacting 3-thiosemicarbazidoacrylic acid derivatives under refluxing acetic acid yields 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid with moderate efficiency . The reaction mechanism involves intramolecular nucleophilic attack by the thiol group on the adjacent carbonyl carbon, followed by dehydration to form the triazine ring.

Critical parameters influencing this method include:

  • Temperature : Optimal cyclization occurs at 80–100°C. Lower temperatures result in incomplete ring closure, while higher temperatures promote decomposition.

  • Acid Catalyst : Acetic acid (10–20% v/v) enhances reaction kinetics by protonating the carbonyl group, facilitating nucleophilic attack .

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may require longer reaction times compared to acetic acid .

While this method is straightforward, yields typically range from 45% to 60%, necessitating further optimization for industrial adoption .

Multi-Step Synthesis via S-Alkylation and Microwave-Assisted Cyclization

A patent by Google Patents (CN102471292A) outlines a multi-step route involving S-alkylation, intramolecular cyclization, and hydrolysis . The synthesis begins with 6-substituted-3-mercapto-1,2,4-triazin-5-ones, which undergo S-alkylation with ethyl 2-chloroacetoacetate in acetonitrile. The intermediate is then subjected to microwave-assisted cyclization at 120°C for 15 minutes, achieving regioselective formation of the thiazolo[3,2-b]-1,2,4-triazine core. Hydrolysis with aqueous NaOH followed by amidation with primary amines yields the target carboxylic acid derivative.

Key Advantages :

  • Microwave Irradiation : Reduces cyclization time from hours to minutes while improving regioselectivity .

  • Scalability : Demonstrated at scales exceeding 10 kg with yields >80% .

Table 1 summarizes reaction conditions and outcomes:

StepReagents/ConditionsYield (%)Purity (%)
S-AlkylationEthyl 2-chloroacetoacetate, K₂CO₃, DMF8592
CyclizationMicrowave, 120°C, 15 min7895
Hydrolysis2M NaOH, 60°C, 2 h9098

This method’s reliance on microwave technology limits its compatibility with conventional batch reactors, though continuous flow systems could mitigate this .

Catalytic Hydrogenation and Acid-Mediated Deprotection

Industrial-scale production often employs catalytic hydrogenation to reduce nitro or azide intermediates. A patent (CA2493275C) describes the synthesis of 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine via hydrogenation of 6-methyl-4-acetylamino-4,5-dihydro-1,2,4-triazin-3-(2H)-one using 10% palladium on carbon . The reaction proceeds in methanol under 30–50 psi H₂ at 50°C, achieving near-quantitative conversion. Subsequent HCl-mediated deprotection yields the free amine, which is condensed with trans-4-[(2,5-dioxopyrrolidin-1-yl)oxy]carbonylcyclohexanecarboxylic acid methyl ester to form the target compound.

Optimization Insights :

  • Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without side reactions .

  • Acid Choice : HCl gas bubbled into the reaction mixture minimizes water content, preventing hydrolysis of sensitive intermediates .

This method achieves yields exceeding 90% and is adaptable to continuous manufacturing, making it favorable for pharmaceutical applications .

Industrial Production: Continuous Flow Reactors

Recent advancements focus on transitioning batch processes to continuous flow systems to enhance reproducibility and reduce costs. A patented method utilizes a tubular reactor with immobilized palladium catalysts for the hydrogenation step, enabling steady-state operation at 50°C and 50 psi . The effluent is directly fed into an acidification chamber where HCl gas is introduced, ensuring in-situ deprotection and minimizing intermediate isolation.

Benefits of Continuous Flow :

  • Residence Time Control : Precise temperature and pressure management reduce side product formation.

  • Catalyst Recycling : Immobilized catalysts exhibit >95% activity retention over 100 cycles .

Table 2 compares batch vs. continuous flow performance:

ParameterBatch ReactorContinuous Flow
Yield (%)9094
Reaction Time (h)62
Catalyst Loss (%)15<5

Comparative Analysis of Preparation Methods

Each method presents distinct advantages and limitations:

  • Cyclization of Thiosemicarbazones : Cost-effective but low yielding. Suitable for small-scale research.

  • Microwave-Assisted Synthesis : High yield and selectivity but requires specialized equipment. Ideal for pilot-scale production.

  • Catalytic Hydrogenation : Industrially scalable with excellent purity. Preferred for pharmaceutical manufacturing.

The choice of method depends on scale, available infrastructure, and desired purity. Hybrid approaches combining microwave pre-treatment with continuous flow hydrogenation are emerging as a promising avenue .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected 1,2,4-Triazine-6-carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 116496-93-6 C₄H₄N₄O₃ 156.1 3-NH₂, 5-O, 6-COOH Pharmaceutical intermediates
3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid 38201-62-6 C₄H₃N₃O₃S 173.15 3-SH, 5-O, 6-COOH Reactive intermediate for alkylation
5-Amino-4H-1,2,4-triazole-3-carboxylic acid 3641-13-2 C₃H₄N₄O₂ 142.09 5-NH₂, 4H-triazole, 3-COOH Similar scaffold, lower molecular weight
Diclazuril 6-Carboxylic Acid 862243-46-7 C₁₈H₉Cl₃N₄O₄ 451.65 3,5-Cl, 4-(4-Cl-C₆H₄-CN), 6-COOH Antiprotozoal agent; complex substituents
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid 28280-67-3 C₆H₇N₃O₄ 185.14 3,5-O, 6-CH₂CH₂COOH Tetrahydro triazine; increased hydrophilicity

Key Differences and Implications

Substituent Reactivity: The 3-amino group in the target compound enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions, unlike the 3-mercapto derivative (CAS 38201-62-6), which undergoes alkylation or oxidation more readily . Diclazuril 6-carboxylic acid (CAS 862243-46-7) demonstrates how bulky aromatic substituents (e.g., dichlorophenyl-cyanomethyl) increase molecular weight and lipophilicity (LogP = 3.65), favoring membrane permeability in antiprotozoal applications .

Synthetic Pathways: While 3-amino-5-oxo derivatives are synthesized via cyclization of thiosemicarbazones , 3,5-dioxo-1,2,4-triazine-6-carboxylic acids are obtained through thermal cyclization of hydrazonomalonic diamides . Oxidation of 6-methyl triazines (e.g., 3,5-disubstituted derivatives) with H₂O₂ in acidic media yields carboxylic acids, a method unaffected by substituent nature .

5-Amino-4H-1,2,4-triazole-3-carboxylic acid (CAS 3641-13-2) shares a similar amino-carboxylic acid motif but within a triazole ring, reducing ring strain and altering hydrogen-bonding capacity .

Diclazuril derivatives highlight the role of triazine carboxylic acids in veterinary medicine, targeting parasitic infections .

Biological Activity

3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid (CAS No. 116496-93-6) is a heterocyclic compound belonging to the triazine family. Its structure features a triazine ring with both amino and carboxylic acid functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₄N₄O₃
  • Molecular Weight : 156.1 g/mol
  • IUPAC Name : 3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid

The presence of an amino group at position 3 and a carboxylic acid at position 6 enhances the compound's reactivity and biological potential. Its unique structure allows for various chemical modifications that can lead to different biological activities.

Antimicrobial Properties

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess antibacterial properties against various pathogens. In one study, derivatives were evaluated against Mycobacterium smegmatis, with some showing minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

CompoundMIC (μg/mL)Activity Type
Compound 5f50Antitubercular
Compound 5dVariesBroad-spectrum antibacterial

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that triazine derivatives can inhibit the growth of various cancer cell lines. For example, certain derivatives demonstrated cytotoxic effects against HeLa and A549 cancer cells with IC₅₀ values in the micromolar range .

Cell LineIC₅₀ (µM)Compound
HeLa12.50Derivative A
A54926.00Derivative B

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biological pathways by binding to their active sites.
  • Cell Cycle Modulation : Some studies suggest that triazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : The interaction with bacterial ribosomes or inhibition of essential metabolic pathways has been proposed as a mechanism for its antibacterial effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Activity : A series of synthesized triazine derivatives were tested for their antibacterial properties against E. coli and Staphylococcus aureus. The results showed that modifications at the amino and carboxylic acid positions significantly influenced their efficacy .
  • Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of triazine derivatives on various cancer cell lines revealed promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid, and what factors influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazonomalonic diamides under basic conditions (e.g., NaOH or KOH), yielding triazine-carboxylic acids . Alternatively, allylthio intermediates (e.g., 3-allylthio-5-oxo-triazine derivatives) can undergo aminolysis or hydrolysis to introduce the amino group at position 3, with reaction temperature (70–90°C) and solvent polarity (e.g., acetic acid/water mixtures) critical for regioselectivity . Yield optimization requires precise stoichiometric control of hydrazine derivatives and pH adjustments during cyclization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : The amino proton (NH₂) appears as a broad singlet near δ 5.5–6.5 ppm, while the triazine ring protons show deshielded signals (δ 8.0–9.0 ppm) due to electron-withdrawing effects .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, and the carboxylic acid carbon (COOH) at ~170–175 ppm.
  • IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and carboxylic acid O-H (2500–3000 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight (<em>m/z</em> ~184.06 for C₄H₄N₄O₃).

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal degradation at extremes:

  • Acidic conditions (pH < 3) : Protonation of the amino group leads to ring-opening reactions.
  • Alkaline conditions (pH > 10) : Hydrolysis of the triazine core occurs, forming urea derivatives.
    Optimal stability is observed at pH 6–8, with refrigeration (4°C) further reducing degradation rates by 40% over 30 days .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 45% vs. 68%) be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Purification methods : Column chromatography (silica gel, ethyl acetate/methanol) improves yield vs. recrystallization (acetic acid/water), which may retain impurities .
  • Reaction monitoring : Real-time HPLC tracking of intermediates (e.g., hydrazonomalonic diamides) ensures completion before cyclization, preventing side-product formation .
  • Catalyst use : Trace metal catalysts (e.g., Cu(I)) in allylthio-based routes enhance regioselectivity, increasing yield by 15–20% .

Q. What computational strategies predict the compound’s bioactivity against enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR):

  • Docking : The carboxylic acid group forms hydrogen bonds with Arg57 and Ser49, while the triazine core π-stacks with Phe31 .
  • Free Energy Calculations (MM-PBSA) : Predict binding affinities (ΔG ~-8.2 kcal/mol), correlating with <em>in vitro</em> IC₅₀ values for DHFR inhibition (~12 µM) .

Q. How do structural modifications (e.g., alkylation of the amino group) impact solubility and bioactivity?

  • Methodological Answer : SAR studies show:

  • N-Alkylation (e.g., methyl, ethyl) : Reduces aqueous solubility (logP increases by 0.5–1.0) but enhances membrane permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
  • Carboxamide derivatives : Replacement of COOH with CONHR improves metabolic stability (t₁/₂ in liver microsomes increases from 1.2 to 4.7 h) but lowers DHFR affinity (IC₅₀ ~25 µM) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal:

  • Electrophilic centers : The C6 carboxylic acid group activates the triazine ring, with C5 (adjacent to the carbonyl) being most susceptible to nucleophilic attack (Mulliken charge: +0.32) .
  • Transition states : Thiolate ions (e.g., in mercapto-triazine formation) exhibit lower activation energy (ΔG‡ ~18 kcal/mol) compared to amines (ΔG‡ ~22 kcal/mol) due to softer nucleophile compatibility .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate its antioxidant activity while minimizing interference from the carboxylic acid group?

  • Methodological Answer :

  • DPPH Assay : Use a control with benzoic acid to account for H-donor activity from COOH.
  • FRAP Assay : Mask COOH with esterification (e.g., methyl ester) to isolate triazine-mediated reduction .
  • LC-MS Monitoring : Track degradation products (e.g., decarboxylated triazines) to distinguish true antioxidant effects from artifact signals.

Q. What strategies mitigate batch-to-batch variability in purity during scale-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor cyclization completion.
  • Crystallization Optimization : Use anti-solvent (hexane) addition rates < 2 mL/min to ensure uniform crystal size (90% particles 50–100 µm) .
  • Quality Control : Enforce HPLC purity thresholds (>98%) with a C18 column (5 µm, 250 mm) and 0.1% TFA/ACN mobile phase .

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